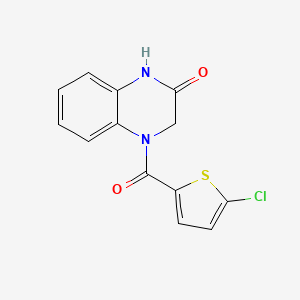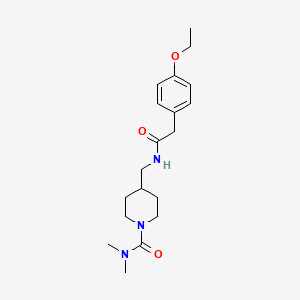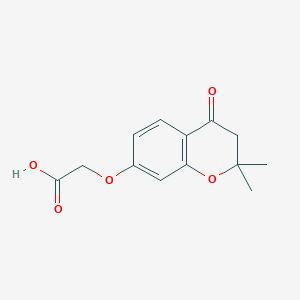
(E)-2-(2,4-dichlorophenoxy)-N'-(quinolin-6-ylmethylene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a dichlorophenoxy group, a quinoline moiety, and an acetohydrazide linkage, making it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with quinoline-6-carbaldehyde under reflux conditions in the presence of an acid catalyst to form the final product, (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Biologically, this compound is investigated for its antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal research, the compound’s structure-activity relationship (SAR) is explored to design new therapeutic agents, particularly targeting bacterial infections and cancer cells.
Industry
In the industrial sector, the compound’s stability and reactivity are leveraged in the development of new materials, such as polymers and coatings, with enhanced properties.
作用机制
The mechanism by which (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The inhibition of key enzymes disrupts metabolic pathways in microorganisms or cancer cells, leading to cell death or growth inhibition.
相似化合物的比较
Similar Compounds
- (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-4-ylmethylene)acetohydrazide
- (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-8-ylmethylene)acetohydrazide
Uniqueness
Compared to similar compounds, (E)-2-(2,4-dichlorophenoxy)-N’-(quinolin-6-ylmethylene)acetohydrazide exhibits unique properties due to the position of the quinoline moiety. This positional difference can significantly affect the compound’s binding affinity and specificity towards biological targets, making it a distinct candidate for further research and development.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-quinolin-6-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-14-4-6-17(15(20)9-14)25-11-18(24)23-22-10-12-3-5-16-13(8-12)2-1-7-21-16/h1-10H,11H2,(H,23,24)/b22-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPADZJZCYGWPG-LSHDLFTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-methoxyphenyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea](/img/structure/B2407632.png)


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2407637.png)
![1'-tert-butyl 1-ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2407639.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2407640.png)


![9-Oxa-5-azaspiro[3.6]decane](/img/structure/B2407643.png)
![4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2407645.png)
